molecular formula C11H17NO4 B8278355 1-[3-(Ethoxycarbonyl)propionyl]-4-piperidone

1-[3-(Ethoxycarbonyl)propionyl]-4-piperidone

Cat. No. B8278355
M. Wt: 227.26 g/mol
InChI Key: ILZGWDSFEGFIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Ethoxycarbonyl)propionyl]-4-piperidone is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(Ethoxycarbonyl)propionyl]-4-piperidone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(Ethoxycarbonyl)propionyl]-4-piperidone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[3-(Ethoxycarbonyl)propionyl]-4-piperidone

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 4-oxo-4-(4-oxopiperidin-1-yl)butanoate

InChI

InChI=1S/C11H17NO4/c1-2-16-11(15)4-3-10(14)12-7-5-9(13)6-8-12/h2-8H2,1H3

InChI Key

ILZGWDSFEGFIFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(=O)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-piperidone monohydrate hydrochloride (7.68 g, 50 mmol) and triethylamine (21 ml) in methylene chloride (100 ml) was added 3-(ethoxycarbonyl)propionyl chloride (9.87 g, 60 mmol) at 0° C. over a period of 10 min. The mixture was stirred at room temperature for 16 h before being quenched with water (100 ml). The organic layer was separated and the aqueous layer was extracted with methylene chloride (100 ml). The combined organic layers were washed with 1M HCl (100 ml), saturated aqueous sodium bicarbonate (100 ml), and brine (100 ml), dried over sodium sulfate, and concentrated. Purification by flash chromatography (silica gel, 30% ether in hexanes) gave the desired ketone (3.80 g, 33%) as a light yellow oil. 1H NMR (500 MHz, CDCl3) δ1.27 (t, J=7.3 Hz, 3H), 2.48 (t, J=6.4Hz, 2H), 2.53 (t, J=6.4 Hz, 2H), 2.68 (s, 4H), 3.82 (t, J=6.3 Hz, 2H), 3.82 (t, J=6.3 Hz, 2H), 4.16 (q, J=7.3 Hz, 2H).
Quantity
7.68 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
9.87 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
33%

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